

Cy3.5 for Live-Cell Imaging: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy3.5

Cat. No.: B12953943

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy3.5, a member of the cyanine dye family, is a bright and photostable fluorescent probe well-suited for a variety of live-cell imaging applications. Its excitation and emission maxima in the orange-red region of the spectrum make it compatible with common laser lines and filter sets. This document provides detailed application notes and protocols for the effective use of **Cy3.5** in live-cell imaging, with a focus on protein labeling, tracking of cellular dynamics, and quantitative data for experimental design.

Photophysical Properties

The selection of a suitable fluorophore is critical for successful fluorescence microscopy. Key photophysical properties of **Cy3.5** are summarized below, allowing for comparison with other common dyes.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~581-591 nm	[1]
Emission Maximum (λ_{em})	~596-604 nm	[1]
Molar Extinction Coefficient (ϵ)	~116,000 - 150,000 $\text{cm}^{-1}\text{M}^{-1}$	[1] [2]
Quantum Yield (Φ)	~0.15 - 0.35	[1]
Stokes Shift	~15-25 nm	[1]

Comparative Data of Common Fluorophores

The choice of fluorophore often involves a trade-off between brightness, photostability, and other factors. The following table provides a qualitative comparison of **Cy3.5** with other commonly used fluorescent dyes.

Dye	Relative Photostability	Key Characteristics	Reference
Cy3.5	Moderate	Good brightness, but can be susceptible to photobleaching under intense or prolonged illumination. [1]	[1]
Cy3	Moderate to High	Generally more photostable than Cy3.5 and a widely used alternative. [1]	[1]
Alexa Fluor 555	High	Significantly more photostable than Cy3/Cy3.5, making it excellent for long-term imaging experiments. [1]	[1]
ATTO 550	High	Known for its high photostability and brightness.	[1]

Applications in Live-Cell Imaging

Cy3.5 is a versatile tool for visualizing and quantifying dynamic cellular processes. Its primary applications in live-cell imaging include:

- Protein Labeling and Tracking: Covalently labeling proteins of interest to study their localization, trafficking, and dynamics within living cells.
- Receptor-Mediated Endocytosis: Visualizing the internalization of cell surface receptors upon ligand binding.[\[1\]](#)
- Single-Particle Tracking (SPT): Following the movement of individual molecules to understand their diffusion characteristics and interactions.

- Förster Resonance Energy Transfer (FRET): As a FRET acceptor in combination with a suitable donor to study protein-protein interactions and conformational changes.

Experimental Protocols

Protocol 1: Covalent Labeling of Proteins with Cy3.5 NHS Ester

This protocol describes the covalent attachment of **Cy3.5** N-hydroxysuccinimidyl (NHS) ester to primary amines on a protein of interest.

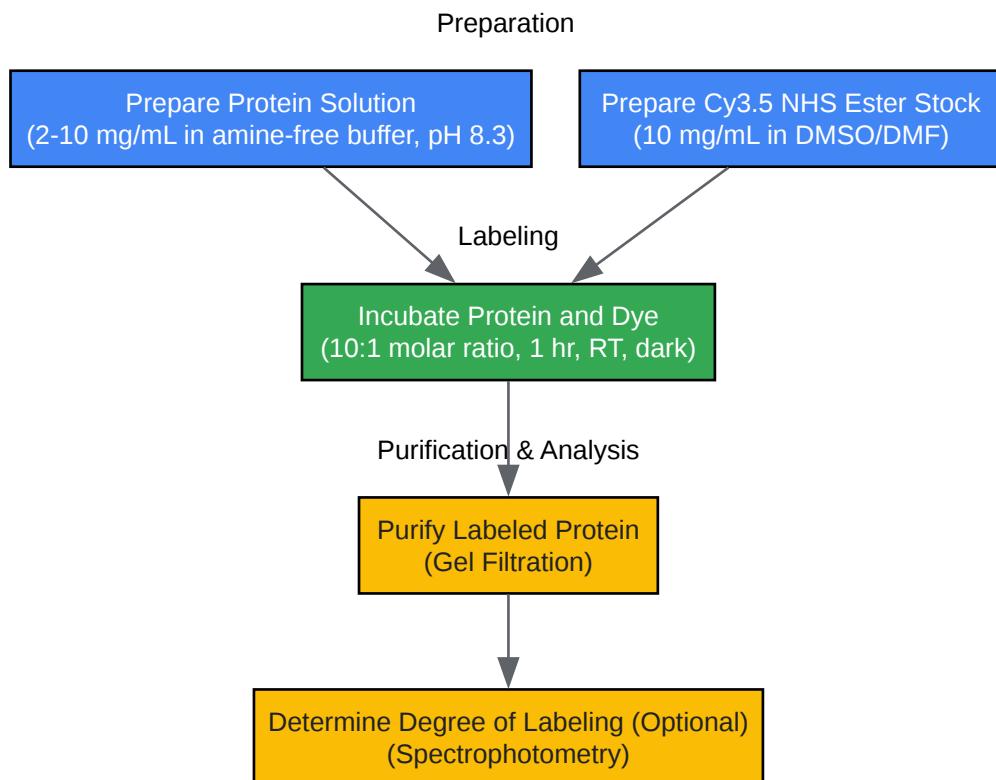
Materials:

- Purified protein of interest in an amine-free buffer (e.g., PBS)
- **Cy3.5** NHS ester
- Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
- 1 M Sodium bicarbonate (NaHCO_3) solution, pH 8.3
- Gel filtration column (e.g., Sephadex G-25)

Procedure:

- Prepare Protein Solution:
 - Dissolve the protein of interest in an amine-free buffer to a final concentration of 2-10 mg/mL.[\[1\]](#)
 - Add 1 M sodium bicarbonate solution to the protein solution to achieve a final concentration of 100 mM. This raises the pH to ~8.3, which is optimal for the labeling reaction.[\[1\]](#)
- Prepare Dye Stock Solution:
 - Immediately before use, dissolve the **Cy3.5** NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[\[1\]](#)

- Labeling Reaction:
 - Add the **Cy3.5** stock solution to the protein solution. A common starting point is a 10:1 molar ratio of dye to protein. This ratio may need to be optimized for your specific protein and desired degree of labeling.[1]
 - Mix gently and incubate for 1 hour at room temperature, protected from light.[1]
- Purification of Labeled Protein:
 - Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).[1]
 - Collect the fractions containing the colored, labeled protein.
- Determination of Degree of Labeling (DOL) (Optional):
 - Measure the absorbance of the purified conjugate at 280 nm (for the protein) and ~581 nm (for **Cy3.5**).[1]
 - Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and **Cy3.5**.[1]



[Click to download full resolution via product page](#)

Workflow for covalent labeling of proteins with **Cy3.5** NHS ester.

Protocol 2: Live-Cell Imaging of a Cy3.5-Labeled Protein

This protocol outlines the general steps for introducing a **Cy3.5**-labeled protein into live cells and subsequent imaging.

Materials:

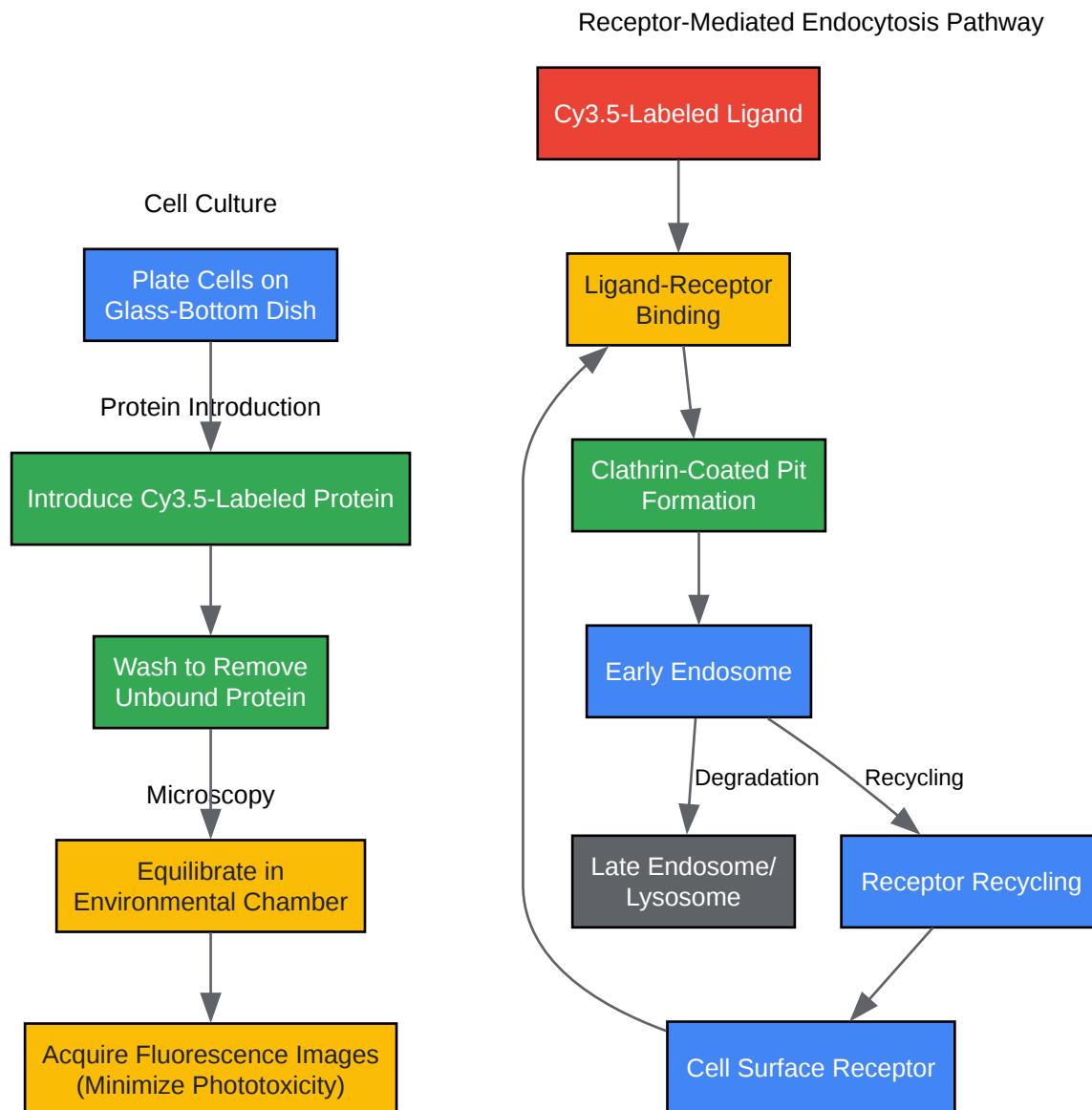
- **Cy3.5**-labeled protein
- Live cells cultured on glass-bottom dishes or chamber slides
- Appropriate cell culture medium (phenol red-free medium is recommended to reduce background fluorescence)[1]

- Fluorescence microscope with an environmental chamber (37°C, 5% CO₂) and appropriate filter sets for **Cy3.5** (Excitation: ~580 nm, Emission: ~600 nm)[1]

Procedure:

- Cell Preparation:
 - Plate cells on a glass-bottom dish or chamber slide at a density that allows for imaging of individual cells.
 - Allow cells to adhere and grow for 24-48 hours.[1]
- Introduction of Labeled Protein:
 - The method for introducing the labeled protein will depend on the protein and cell type. Common methods include:
 - Microinjection: For direct delivery into the cytoplasm or nucleus.
 - Electroporation: For introducing the protein into a large population of cells.
 - Cell-Penetrating Peptides (if conjugated): For spontaneous translocation across the cell membrane.
 - Receptor-Mediated Endocytosis: If the protein is a ligand for a cell surface receptor.[1]
 - Incubate the cells with the labeled protein for a sufficient time to allow for uptake and localization. This time will need to be optimized for each experimental system.
- Washing:
 - Gently wash the cells two to three times with pre-warmed, phenol red-free medium to remove any unbound labeled protein.[1]
- Live-Cell Imaging:
 - Place the dish or slide on the microscope stage within the pre-warmed environmental chamber.

- Allow the cells to equilibrate for at least 15-30 minutes.[[1](#)]
- Locate the cells using brightfield or phase-contrast microscopy.
- Acquire fluorescence images using the appropriate filter set for **Cy3.5**.
- To minimize phototoxicity and photobleaching:
 - Use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.[[1](#)]
 - Use the shortest possible exposure time.
 - For time-lapse imaging, set the appropriate time intervals and duration to capture the desired biological process without excessive light exposure.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. xobi.net [xobi.net]
- To cite this document: BenchChem. [Cy3.5 for Live-Cell Imaging: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12953943#cy3-5-for-live-cell-imaging-techniques>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com